Ortho-Chloro Effect on NH Acidity
The 2-chloro substituent imposes a steric clash with the methylene-linked thiadiazole ring, increasing the barrier to rotation about the N–Caryl bond and altering the NH acidity (pKa) by approximately 0.5–1.0 log units relative to the unhindered 4-chloro isomer, as established through general ortho-effect structure–property relationships in N-alkylanilines [1]. While direct experimental pKa values for the target compound are not published, the ortho-chloro N-methylaniline substructure is reported with a pKa of ~3.8 (conjugate acid) versus ~4.4 for the para isomer, a difference of ΔpKa ≈ 0.6 [2].
| Evidence Dimension | Predicted NH acidity (conjugate acid pKa) |
|---|---|
| Target Compound Data | pKa ≈ 3.8 (estimated from 2-chloro-N-methylaniline substructure) |
| Comparator Or Baseline | 4-Chloro-N-methylaniline: pKa ≈ 4.4 |
| Quantified Difference | ΔpKa ≈ –0.6 (target more acidic) |
| Conditions | Aqueous pKa values for N-methylaniline analogs; computational prediction by ACD/Labs or similar for the full target molecule is not publicly available. |
Why This Matters
A lower NH pKa directly influences hydrogen-bond donor strength and protonation state at physiological pH, which can alter target engagement and solubility, making the 2-chloro derivative functionally non-interchangeable with its 4-chloro isomer in biological assays.
- [1] Perrin, D. D.; Dempsey, B.; Serjeant, E. P. pKa Prediction for Organic Acids and Bases; Chapman and Hall: London, 1981. Chapter on ortho-substituent effects in anilines. View Source
- [2] Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution. Acc. Chem. Res. 1988, 21, 456–463. Contains N-methylaniline pKa values used for ortho-effect extrapolation. View Source
